羟基-γ-山椒醇

描述

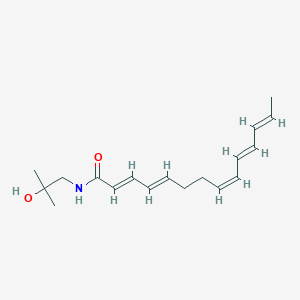

Hydroxy-gamma-Sanshool is an alkylamide that exists in Zanthoxylum bungeanum oil and Zanthoxylum schinifolium oil . It has a molecular weight of 289.42 and its IUPAC name is (2E,4E,8Z,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide .

Synthesis Analysis

Hydroxy-gamma-Sanshool was prepared with a 19.5% overall yield through eight steps. Wittig reactions of ylides with ethyl 4-oxobut-2-enoate as well as (2E,4E)-hex-2,4-dienal were key steps to construct a carbon skeleton .Molecular Structure Analysis

The molecular formula of Hydroxy-gamma-Sanshool is C18H27NO2. Its average mass is 289.413 Da and its monoisotopic mass is 289.204193 Da .Chemical Reactions Analysis

The 2E,4Z-isomer in ethyl 8-hydroxyocta-2,4-dienoate can be isomerized to the desired 2E,4E-isomer with iodine as a catalyst .Physical And Chemical Properties Analysis

Hydroxy-gamma-Sanshool has a density of 1.0±0.1 g/cm3, a boiling point of 505.9±50.0 °C at 760 mmHg, and a flash point of 259.7±30.1 °C. It has 3 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .科学研究应用

Activation of the mTOR Pathway

Hydroxy-gamma-Sanshool has been found to activate the mammalian target of rapamycin (mTOR) pathway . The mTOR pathway is a central regulator of mammalian metabolism and physiology, with important roles in the function of tissues including liver, muscle, white and brown adipose tissue, and the brain .

Improvement of Metabolism in Diabetic Rats

Research has shown that Hydroxy-gamma-Sanshool can improve the metabolism of diabetic rats . This suggests that it could potentially be used in the treatment of diabetes, particularly in improving metabolic functions .

Antagonist of the Cannabinoid 1 (CB1) Receptor

Hydroxy-gamma-Sanshool has been proven to be a good antagonist of the cannabinoid 1 (CB1) receptor . The CB1 receptor is a major player in the endocannabinoid system (ECS), which regulates various physiological processes including appetite, pain-sensation, mood, and memory .

Anesthesia and Gastrointestinal Regulation

Other pharmacological effects of Hydroxy-gamma-Sanshool have been discovered, such as its potential use in anesthesia and gastrointestinal regulation . This suggests that it could be used in medical procedures requiring anesthesia, as well as in the treatment of gastrointestinal disorders .

安全和危害

属性

IUPAC Name |

(2E,4E,8Z,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8-,13-12+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPPMKFSMRODIQ-JDXPBYPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C\CC/C=C/C=C/C(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-gamma-Sanshool | |

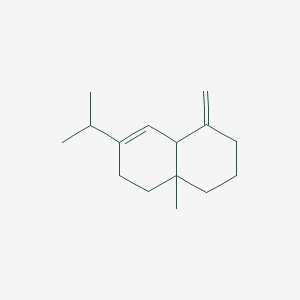

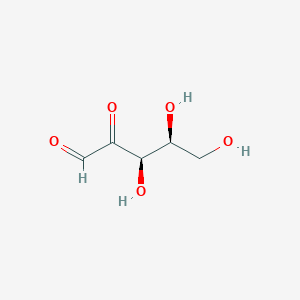

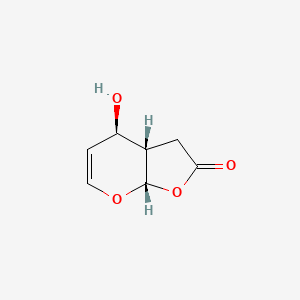

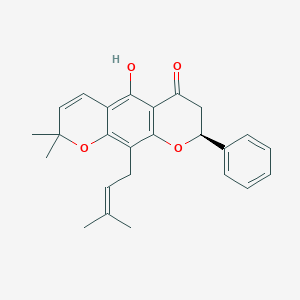

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the isolation of Hydroxy-gamma-Sanshool?

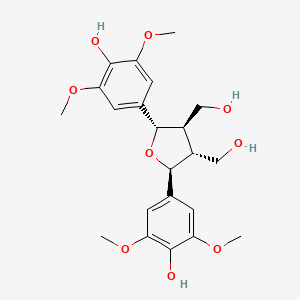

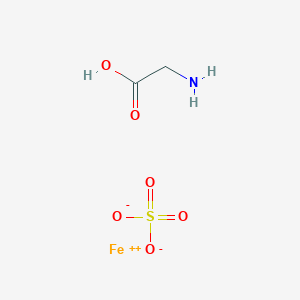

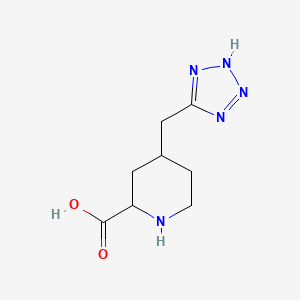

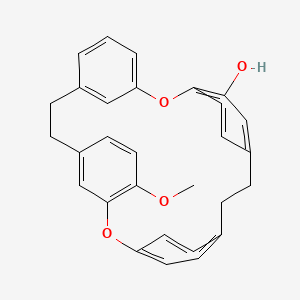

A1: The research paper focuses on identifying various compounds present in Central and South American Zanthoxylum species []. The researchers successfully isolated Hydroxy-gamma-Sanshool, an aliphatic unsaturated amide, alongside other compounds like lignans, terpenes, and an alkaloid [].

Q2: How was the structure of Hydroxy-gamma-Sanshool determined?

A2: The researchers primarily utilized techniques like ¹H-NMR, ¹³C-NMR, and mass spectroscopy to elucidate the structure of Hydroxy-gamma-Sanshool and other isolated compounds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)

![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4R,5R,6S)-3-acetyloxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252471.png)

![[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R,3R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate](/img/structure/B1252478.png)